L-Glutamine, N-(1-cyanoethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

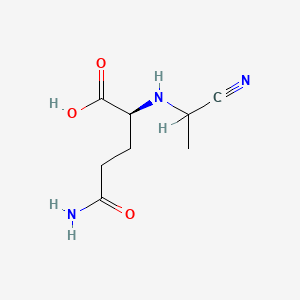

L-Glutamine, N-(1-cyanoethyl)-, also known as L-Glutamine, N-(1-cyanoethyl)-, is a useful research compound. Its molecular formula is C8H13N3O3 and its molecular weight is 199.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Glutamine, N-(1-cyanoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutamine, N-(1-cyanoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(1-cyanoethyl)-L-glutamine derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling N-(p-aminobenzoyl)-L-glutamine with sulfonyl chloride derivatives in anhydrous solvents like dioxane, using pyridine as a catalyst. Reaction optimization employs factorial design experiments, where temperature (e.g., 116–120°C) and time (~1 hour) are key variables. Purification via recrystallization from ethyl acetate yields compounds with melting points between 211–218°C and reaction yields up to 85% .

Q. How is the purity of L-Glutamine derivatives assessed in research settings?

- Methodological Answer : Purity is validated using ¹H-NMR for structural confirmation and HPLC (≥95% purity criteria). Melting point determination via Mel-Temp modules ensures consistency, while TLC monitors reaction progress .

Q. What are the recommended storage and handling protocols for L-Glutamine derivatives?

- Methodological Answer : Derivatives should be stored at -20°C for long-term stability. During handling, use gloves and protective eyewear to prevent skin/eye contact. Solutions in water (25 mg/mL) are stable at room temperature for short-term use .

Q. How do structural modifications in N-acetylated L-Glutamine derivatives affect solubility and stability?

- Methodological Answer : Acetylation increases hydrophilicity and bioavailability compared to the parent compound. Computational studies (e.g., HyperChem’s PM3 method) predict enhanced solubility due to polar functional groups, validated experimentally via dissolution assays .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis of L-Glutamine derivatives?

- Methodological Answer : A 3² factorial design evaluates variables like temperature (110–120°C) and reaction time (30–90 minutes). Response surface methodology identifies optimal conditions (e.g., 116°C, 60 minutes) for maximum yield (85%). This approach reduces trial iterations from 32 experiments to 9 key trials .

Q. What methodologies assess the acute toxicity of novel L-Glutamine derivatives, and how do their profiles compare to existing compounds?

- Methodological Answer : Acute toxicity is quantified via the Spearman-Karber method to determine LD₅₀. For example, derivatives I and II showed LD₅₀ values lower than sulfamethoxazole (indicating higher toxicity), assessed using six male mice per group with mortality tracked over 7 days .

Q. How do computational tools like HyperChem contribute to characterizing L-Glutamine derivatives?

- Methodological Answer : HyperChem 8.0.6’s PM3 semi-empirical method calculates molecular properties (e.g., total energy, dipole moment) to predict stability and reactivity. These models align with experimental data, such as melting points and solubility profiles .

Q. What biochemical parameters are influenced by L-Glutamine supplementation in diabetic models, and how are these effects quantified?

- Methodological Answer : In type 1 diabetic rats, supplementation alters jejunal morphology (villous height/crypt depth ratio) and redox balance (glutathione levels). Biochemical assays (e.g., ELISA for inflammatory markers) and histopathology are used to quantify effects, with ANOVA and Tukey post-tests for statistical significance .

Q. How do researchers address contradictions in toxicity data between novel L-Glutamine derivatives and established pharmaceuticals?

- Methodological Answer : Comparative toxicity studies use standardized protocols (e.g., OECD guidelines) and cross-validate results with positive controls (e.g., sulfamethoxazole). Discrepancies in LD₅₀ values are analyzed via dose-response curves and confidence intervals to assess biological relevance .

Q. What analytical techniques confirm the molecular identity of synthesized L-Glutamine derivatives?

- Methodological Answer : ¹H-NMR (400 MHz) confirms structural integrity by verifying proton environments (e.g., amide peaks at δ 7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight within ±0.001 Da, complemented by FT-IR for functional group analysis .

Propiedades

Número CAS |

51806-95-2 |

|---|---|

Fórmula molecular |

C8H13N3O3 |

Peso molecular |

199.21 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-(1-cyanoethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C8H13N3O3/c1-5(4-9)11-6(8(13)14)2-3-7(10)12/h5-6,11H,2-3H2,1H3,(H2,10,12)(H,13,14)/t5?,6-/m0/s1 |

Clave InChI |

FAQAZBKSKXWMNA-GDVGLLTNSA-N |

SMILES |

CC(C#N)NC(CCC(=O)N)C(=O)O |

SMILES isomérico |

CC(C#N)N[C@@H](CCC(=O)N)C(=O)O |

SMILES canónico |

CC(C#N)NC(CCC(=O)N)C(=O)O |

Key on ui other cas no. |

51806-96-3 |

Sinónimos |

gamma-Glu-alpha-Ala-nitrile gamma-glutamyl-alpha-alanylnitrile |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.